molecular formula C7H11ClN2O2S B15262711 (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Cat. No.: B15262711
M. Wt: 222.69 g/mol
InChI Key: URFFBJJPVBAYAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6-4-7(10(2)9-6)5-13(8,11)12/h4H,3,5H2,1-2H3

InChI Key

URFFBJJPVBAYAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CS(=O)(=O)Cl)C

Origin of Product

United States

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